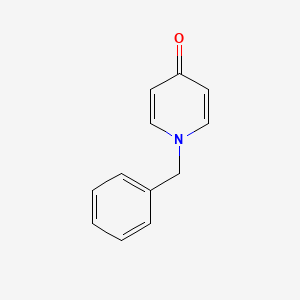
1-benzylpyridin-4(1H)-one
Overview
Description
1-benzylpyridin-4(1H)-one, also known as BP4, is a heterocyclic organic compound that belongs to the pyridine family. It is a yellow crystalline solid that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
1. Natural Product Structures in Fungi
1-Benzylpyridin-4(1H)-one has been observed in metabolites from black aspergilli, such as nygerones A and B. These metabolites demonstrate weak antifungal activity against various strains of Candida, Aspergillus flavus, and Aspergillus fumigatus. This highlights its potential role in the study of fungal metabolites and their bioactivities (Henrikson et al., 2011).
2. Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel molecules like 1-aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones. This is achieved through a four-component synthesis process, showcasing its utility in complex organic synthesis and medicinal chemistry applications (Nordmann & Mueller, 2013).
3. Photophysical Studies
This compound derivatives have been used in the synthesis of photoactive complexes for electrochemical and electrogenerated chemiluminescence studies. These studies are crucial in developing new materials for optoelectronic applications (Gobetto et al., 2006).
4. Organic Chemistry and Molecular Structure
The structure and properties of derivatives of this compound have been extensively studied, providing insights into tautomerism, protonation, and isomerism. These studies are fundamental in understanding the behavior of organic molecules under various conditions (Holschbach et al., 2003).
5. Chemical Synthesis Techniques
This compound has been utilized in innovative chemical synthesis techniques like the mix-and-heat benzylation of alcohols, demonstrating its role in developing efficient and simplified chemical processes (Poon & Dudley, 2006).
6. Green Chemistry
This compound derivatives have been synthesized using green chemistry principles, such as ionic liquid media, highlighting their role in environmentally friendly chemical processes (Shi et al., 2008).
7. Material Science and Luminescence
Derivatives containing this compound show potential in material science, especially in light-emitting and amplified spontaneous emission properties. These properties are crucial for the development of new photonic materials (Zarins et al., 2020).
properties
IUPAC Name |
1-benzylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBXVLXVOZFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




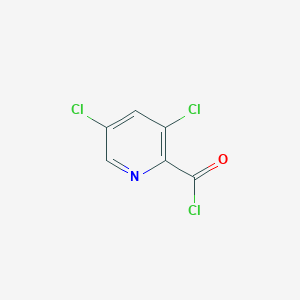
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)


![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)

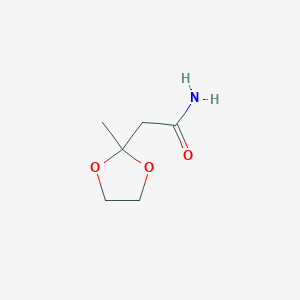
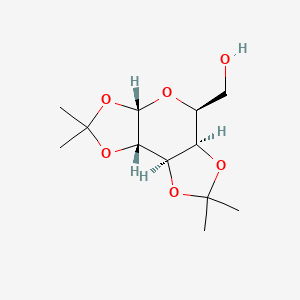
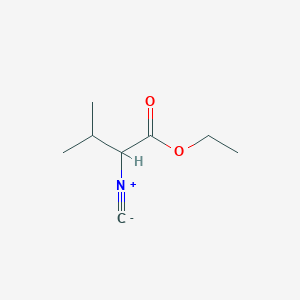

![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)

